N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine
Description
N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine is a β-alanine derivative featuring a 5-methylpyrazole moiety linked via an ethyl chain. The pyrazole group, a five-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic and steric properties.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-[2-(5-methylpyrazol-1-yl)ethylamino]propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-8-2-5-11-12(8)7-6-10-4-3-9(13)14/h2,5,10H,3-4,6-7H2,1H3,(H,13,14) |
InChI Key |
KATUQODWCUNIMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCNCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine typically involves the reaction of 5-methyl-1H-pyrazole with ethyl bromoacetate, followed by hydrolysis and subsequent reaction with beta-alanine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives, including N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine, exhibit significant anticancer properties. For instance, several studies have synthesized various pyrazole derivatives and evaluated their cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). These compounds often demonstrate low IC50 values, indicating potent anticancer activity. One study found that specific pyrazole derivatives showed IC50 values as low as 0.57 nM against certain cancer cells .
Antimicrobial Properties
this compound also shows promise as an antimicrobial agent. Pyrazole derivatives have been tested against a range of pathogenic bacteria and fungi, with some exhibiting significant antimicrobial activity. For example, compounds derived from pyrazole structures demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Biochemical Applications
Role in Metabolic Pathways
The compound is studied for its involvement in metabolic pathways, particularly those related to amino acids and neurotransmitters. Its structure allows it to interact with various biological systems, potentially serving as a biomarker for specific diseases or conditions. Research into the metabolic effects of beta-alanine suggests that it may enhance performance in high-intensity exercise by increasing muscle carnosine levels .
Neurotransmitter Modulation
this compound has been investigated for its potential to modulate neurotransmitter levels in the brain. Studies suggest that compounds with similar structures can influence GABAergic activity, which may have implications for treating neurological disorders .
Material Science
Polymer Production
In industrial applications, this compound can be utilized in the synthesis of polymers and coatings. Its unique chemical properties allow it to serve as a building block for creating new materials with enhanced performance characteristics. Research indicates that incorporating pyrazole derivatives into polymer matrices can improve thermal stability and mechanical strength .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an antagonist to androgen receptors, thereby inhibiting the signaling pathways involved in certain types of cancer . The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Dabigatran Etexilate
Structure: N-[2-[4-[N-(Hexyloxycarbonyl)amidino]phenylaminomethyl]-1-methyl-1H-benzimidazol-5-ylcarbonyl]-N-(2-pyridyl)-beta-alanine ethyl ester . Key Features:
- Contains a β-alanine backbone but incorporates a benzimidazole ring, pyridyl group, and hexyloxycarbonyl substituent.
- Pharmacology : Potent thrombin inhibitor (IC50 = 4.5 ± 0.2 nM) with reversible binding to thrombin’s active site .
- Physicochemical Properties : High molecular weight (627.74 g/mol) due to complex substituents .
Comparison :
- The target compound lacks the benzimidazole and pyridyl groups, which are critical for dabigatran’s thrombin affinity. Its simpler pyrazole substituent may reduce molecular weight and alter solubility.
- Pyrazole’s aromaticity could enhance metabolic stability compared to dabigatran’s ester groups, which are prone to hydrolysis.
Benfuracarb (Ethyl N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-beta-alanine)
Structure : Features a benzofuranyl group, thiocarbamate, and isopropyl substituent .
Key Features :
- Application : Carbamate insecticide targeting acetylcholinesterase in pests.
- Structural Motifs : The benzofuranyl and thiocarbamate groups enhance lipophilicity for insecticidal activity.
Comparison :
- Pyrazole’s nitrogen atoms may facilitate hydrogen bonding with biological targets, unlike the sulfur in benfuracarb.
DEA-COCOAMPHODIPROPIONATE
Structure: N-(2-aminoethyl)-N-[2-(2-carboxyethoxy)ethyl]-beta-alanine derivative with coconut acyl chains . Key Features:
- Application : Surfactant in cosmetics due to amphiphilic properties from alkyl chains and carboxylate groups.
- Function : Enhances solubility and foam stability.
Comparison :
- The target compound’s pyrazole group lacks the long alkyl chains necessary for surfactant activity.
Structural and Functional Analysis Table
Key Findings and Implications
Substituent-Driven Bioactivity : Pyrazole-containing compounds like the target molecule may exhibit enhanced metabolic stability compared to ester-rich analogs (e.g., dabigatran) but require specific functional groups for target engagement.
Application Specificity : The absence of long alkyl chains or ionizable groups limits the target compound’s utility in surfactants, favoring pharmaceutical applications instead.
Synthetic Complexity : Simpler substituents (e.g., pyrazole vs. benzimidazole) may improve synthetic accessibility and cost-effectiveness.
Biological Activity
N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine is a compound that integrates a beta-alanine structure with a pyrazole moiety, characterized by the chemical formula C₉H₁₅N₃O₂. This unique combination enhances its potential biological activity, particularly in the fields of cancer research and antimicrobial studies.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Pyrazole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. This compound has been evaluated against specific cancer types, showing promise in inhibiting cell proliferation and promoting cell death.
Case Studies and Findings
- In Vitro Studies : In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values comparable to established anticancer agents. For instance, compounds structurally related to this compound have shown GI50 values indicating effective growth inhibition across multiple cell lines, including MCF7 and NCI-H460 .
- Mechanism of Action : Preliminary findings suggest that this compound may interact with receptors involved in metabolic regulation and cell proliferation. Molecular docking studies are ongoing to elucidate binding affinities and specificity towards these targets.
Antimicrobial Activity
This compound also shows promising antimicrobial activity. Pyrazole derivatives are recognized for their diverse biological properties, including anti-inflammatory and antimicrobial effects.
Evaluation of Antimicrobial Efficacy
Recent studies conducted on pyrazole derivatives indicate that compounds similar to this compound exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating their potential as effective antimicrobial agents .
Structure-Activity Relationship (SAR)
The unique structure of this compound contributes significantly to its biological activity. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Beta-alanine + Pyrazole | Anticancer, Antimicrobial |
| 3-Amino-beta-alanine | Simple structure | Limited biological activity |
| 5-Methylpyrazole | Lacks beta-alanine moiety | Mainly used as a ligand or reagent |
| N-(2-Ethyl)-beta-alanine | Similar backbone without pyrazole ring | Less biological activity |
The combination of beta-alanine's physiological benefits with the pharmacological potential of pyrazoles makes this compound a promising candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
